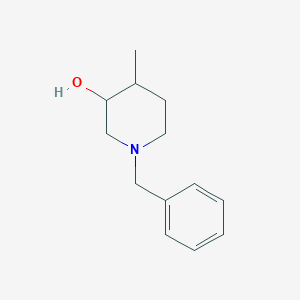

1-Benzyl-4-methylpiperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGQXVUZVXXWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620739 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384338-20-9 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 1-Benzyl-4-methylpiperidin-3-ol, a key heterocyclic compound with relevance in synthetic and medicinal chemistry. This document consolidates available data on its structure, properties, and synthesis, offering a valuable resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. The presence of two chiral centers at positions 3 and 4 gives rise to two diastereomeric pairs of enantiomers: cis and trans.

The structural formula and key identifiers of this compound are presented below.

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 384338-20-9[1] |

| Molecular Formula | C₁₃H₁₉NO[1] |

| SMILES | CC1CCN(CC1O)CC2=CC=CC=C2[1] |

| InChI | InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3[1] |

| InChIKey | QRGQXVUZVXXWAG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. It is important to note that most of the available data is computationally predicted, and experimentally determined values are not widely reported in the literature.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 205.30 g/mol | PubChem[1] |

| Exact Mass | 205.146664230 Da | PubChem[1] |

| XLogP3 | 2.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed)[1] |

| Boiling Point | 326°C at 760 mmHg | Synblock (for 3-methyl isomer)[2] |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding ketone, 1-Benzyl-4-methylpiperidin-3-one. This precursor is a known intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.

Synthesis of 1-Benzyl-4-methylpiperidin-3-one (Precursor)

The synthesis of the ketone precursor can be achieved through various methods. One common approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.

Reduction of 1-Benzyl-4-methylpiperidin-3-one to this compound

The reduction of the ketone to the alcohol is a critical step that can lead to the formation of both cis and trans diastereomers. The stereochemical outcome is dependent on the choice of reducing agent and reaction conditions.

Experimental Protocol: Reduction using Sodium Borohydride

A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄).

-

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (or other suitable protic solvent)

-

Water

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 1-Benzyl-4-methylpiperidin-3-one in methanol in a round-bottom flask, and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The resulting mixture of cis and trans diastereomers can be purified and potentially separated by column chromatography on silica gel.

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Stereochemistry and Characterization

The reduction of the prochiral ketone 1-Benzyl-4-methylpiperidin-3-one results in the formation of two diastereomers: cis and trans-1-Benzyl-4-methylpiperidin-3-ol. The relative stereochemistry of the hydroxyl and methyl groups can be determined using spectroscopic methods, primarily ¹H NMR.

The coupling constants between the protons at C3 and C4 are diagnostic for assigning the stereochemistry. In the trans isomer, one of the protons at C3 will have a large diaxial coupling constant with the proton at C4, while in the cis isomer, the coupling constants will be smaller (axial-equatorial or equatorial-equatorial).

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of substituted piperidines is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Piperidine-containing compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents.

Given that its precursor is an intermediate in the synthesis of Tofacitinib, a JAK inhibitor, this compound and its derivatives could be explored as scaffolds for the development of new kinase inhibitors or other biologically active molecules. Further biological screening is required to elucidate its specific pharmacological profile.

Conclusion

This compound is a valuable heterocyclic compound with a structure that lends itself to further chemical modification. While its basic chemical properties are documented, there is a need for more extensive experimental data, particularly concerning its physicochemical properties, the stereoselective synthesis of its diastereomers, and its biological activity. This guide provides a foundational understanding of the compound and highlights areas for future research and development.

References

In-Depth Technical Guide: 1-Benzyl-4-methylpiperidin-3-ol (CAS: 384338-20-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-methylpiperidin-3-ol (CAS number 384338-20-9), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthetic routes, and its known role as a precursor and potential impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Paroxetine and Tofacitinib. Due to its status as a non-marketed intermediate, publicly available data on its specific biological activities and signaling pathways is limited. This guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring.

| Property | Value | Reference(s) |

| CAS Number | 384338-20-9 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methyl-1-(phenylmethyl)-3-piperidinol, TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL | [1] |

| Appearance | Solid (Typical) | |

| Boiling Point | 305.4 ± 35.0 °C (Predicted) | |

| Density | 1.064 g/cm³ (Predicted) | |

| pKa | 14.84 ± 0.40 (Predicted) | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 23.5 Ų |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the reduction of its corresponding ketone precursor, 1-Benzyl-4-methylpiperidin-3-one. The synthesis of this ketone can be achieved through multiple pathways, which are outlined below.

Synthesis of the Precursor: 1-Benzyl-4-methylpiperidin-3-one

Two main strategies for the synthesis of 1-Benzyl-4-methylpiperidin-3-one have been identified in the literature.

Method 1: Starting from 3-Hydroxy-4-methylpyridine

This method involves a three-step process beginning with the benzylation of 3-hydroxy-4-methylpyridine, followed by reduction and subsequent oxidation.

Experimental Protocol:

Step 1: Synthesis of 3-(Benzyloxy)-4-methylpyridine [2]

-

To a solution of 3-hydroxy-4-methylpyridine (0.055 mol) in acetonitrile (80 ml), a solution of benzyl chloride (0.067 mol) in acetonitrile (10 ml) is added dropwise at room temperature.

-

The mixture is stirred for 15 minutes at room temperature and then heated to reflux overnight.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure.

-

Ethyl acetate is added to the residue to precipitate the product, which is then filtered and dried.

Step 2: Reduction to N-Benzyl-3-hydroxy-4-methylpiperidine [2]

-

The benzyl chloride salt of 3-hydroxy-4-methylpyridine obtained in the previous step is added to an alkaline aqueous solution (e.g., 3.2 M NaOH).

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at room temperature.

-

The mixture is heated to reflux for an extended period (e.g., 24 hours), with additional reducing agent potentially added during the reaction.

-

Reaction completion is monitored by TLC.

Step 3: Oxidation to 1-Benzyl-4-methylpiperidin-3-one [2]

-

N-Benzyl-3-hydroxy-4-methylpiperidine is dissolved in a suitable solvent like acetone.

-

An oxidizing agent, such as a solution of chromium trioxide (CrO₃) in a mixture of water and acetic acid, is added dropwise at a controlled temperature (0-10 °C).

-

Concentrated sulfuric acid is then added dropwise while maintaining a low temperature.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched with an aqueous solution of trisodium citrate, and the pH is adjusted to 6.8-7.2 with an alkaline solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is evaporated to yield 1-Benzyl-4-methylpiperidin-3-one.

Method 2: Starting from 1-Benzylpiperidin-4-one

This approach involves the methylation of 1-benzylpiperidin-4-one.

Experimental Protocol: [3]

-

A suspension of sodium hydride (NaH, 60% in mineral oil, 0.38 mol) is prepared in anhydrous tetrahydrofuran (THF, 600 ml) and cooled to 0 °C.

-

A solution of 1-benzylpiperidin-4-one (0.3 mol) in THF (100 ml) is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (0.47 mol) is added, and the reaction is heated to 60 °C and stirred overnight.

-

After cooling, the mixture is filtered.

-

The filtrate is washed with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography to afford 1-benzyl-3-methylpiperidin-4-one (this is a positional isomer, the synthesis for the 4-methyl isomer would proceed similarly but may require different starting materials or reaction conditions to achieve the desired regioselectivity).

Reduction to this compound

General Experimental Protocol (Inferred): [4][5][6]

-

1-Benzyl-4-methylpiperidin-3-one is dissolved in a suitable protic solvent such as methanol or ethanol.

-

A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The amount of NaBH₄ is usually in slight excess.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by TLC.

-

The reaction is quenched by the slow addition of water or a dilute acid (e.g., HCl) to neutralize the excess reducing agent and the resulting alkoxide.

-

The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

For a more powerful, though less selective, reduction, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF or diethyl ether could be used, followed by a careful aqueous workup.[4][6][7]

Synthetic Workflow Visualization

Caption: Synthetic pathways to this compound.

Role in Pharmaceutical Manufacturing

This compound is primarily recognized as a key intermediate and a potential process-related impurity in the synthesis of more complex active pharmaceutical ingredients.

-

Paroxetine Synthesis: This compound is structurally related to intermediates in some synthetic routes of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[8][9] As such, it may arise as an impurity that needs to be monitored and controlled during the manufacturing process to ensure the final API meets regulatory standards.[7][10]

-

Tofacitinib Synthesis: The core piperidine structure is a building block for Tofacitinib, a Janus kinase (JAK) inhibitor.[11] While not a direct precursor in the most common synthetic routes, its structural analogs are key intermediates, and this compound could potentially be used in alternative synthetic strategies or be present as an impurity from starting materials.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable absence of publicly available scientific literature detailing the specific biological activity, pharmacological profile, or mechanism of action of this compound. Its primary characterization in the scientific domain is as a synthetic intermediate.

Given its structural similarity to various biologically active piperidine derivatives, which are known to interact with a wide range of biological targets, it is plausible that this compound could exhibit some pharmacological activity.[1][12][13][14] However, without dedicated studies, any discussion of its potential effects would be speculative.

The toxicological profile of this compound is also not well-defined in the available literature. For impurities in pharmaceuticals, their potential toxicity is a critical consideration, and the acceptable limits are governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][15]

Future Research Directions

The lack of biological data for this compound presents several opportunities for future research:

-

Pharmacological Screening: A broad pharmacological screening could be conducted to identify any potential biological targets and activities. This could include binding assays for various receptors, ion channels, and enzymes, particularly those known to interact with piperidine-containing ligands.[12]

-

Toxicological Evaluation: In vitro and in vivo toxicological studies would be valuable to assess the safety profile of this compound, which is particularly relevant given its status as a potential impurity in pharmaceutical manufacturing.

-

Medicinal Chemistry Exploration: The piperidin-3-ol scaffold is a versatile starting point for the synthesis of new chemical entities. Derivatization of this compound could lead to the discovery of novel compounds with therapeutic potential.

Conclusion

This compound is a valuable chemical intermediate with well-described synthetic pathways. Its primary relevance to the pharmaceutical industry is as a building block and potential impurity in the manufacture of important drugs. The current body of scientific knowledge lacks information on its specific biological activities and signaling pathways, highlighting a gap that could be addressed by future research. This technical guide provides a consolidated resource for chemists and pharmaceutical scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

- 3. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Paroxetine Impurities | SynZeal [synzeal.com]

- 11. nbinno.com [nbinno.com]

- 12. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Spectroscopic and Synthetic Profile of 1-Benzyl-4-methylpiperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-methylpiperidin-3-ol, a piperidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public databases, this document outlines a detailed experimental protocol for its synthesis and subsequent spectroscopic characterization. Furthermore, predicted spectroscopic data are presented to aid in the identification and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | C₆H₅- |

| ~3.50-3.70 | m | 1H | -CH(OH)- |

| ~3.40-3.60 | m | 2H | -NCH₂Ph |

| ~2.80-3.00 | m | 1H | Piperidine H |

| ~2.00-2.20 | m | 2H | Piperidine H |

| ~1.60-1.80 | m | 2H | Piperidine H |

| ~1.40-1.60 | m | 1H | Piperidine H |

| ~0.90-1.10 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary Aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~70 | -CH(OH)- |

| ~63 | -NCH₂Ph |

| ~55 | Piperidine CH₂ |

| ~50 | Piperidine CH₂ |

| ~40 | Piperidine CH |

| ~30 | Piperidine CH₂ |

| ~15 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch |

| ~3080-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~1100 | Medium | C-O stretch |

| ~740, 700 | Strong | Aromatic C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 205 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M - C₇H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section details the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of its corresponding ketone precursor, 1-Benzyl-4-methylpiperidin-3-one.

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 g, 4.92 mmol) in methanol (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.28 g, 7.38 mmol) to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The purified sample of this compound should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Standard acquisition parameters should be used.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra should be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The mass spectrum should be recorded over a suitable m/z range (e.g., 50-300 amu).

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

This guide provides a foundational framework for the synthesis and spectroscopic analysis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and analytical requirements. The predicted spectroscopic data serves as a valuable reference for the confirmation of the final product's identity and purity.

In-depth NMR and Mass Spectrometry Analysis of 1-Benzyl-4-methylpiperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-Benzyl-4-methylpiperidin-3-ol, a piperidine derivative of interest in medicinal chemistry and drug development. The guide outlines the synthesis of the target compound from its corresponding ketone precursor and offers a comprehensive examination of its structural features using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Predicted spectral data are presented in a structured format to aid in the identification and characterization of this molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the ketone precursor, 1-Benzyl-4-methylpiperidin-3-one. A standard and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is known for its high efficiency and selectivity in reducing ketones to their corresponding secondary alcohols. The reduction can lead to the formation of two diastereomers, cis and trans, depending on the direction of the hydride attack on the carbonyl group.

Experimental Protocol: Reduction of 1-Benzyl-4-methylpiperidin-3-one

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add a saturated aqueous solution of NaHCO₃ to quench the reaction.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers.

Predicted NMR Spectroscopic Data

Due to the formation of two chiral centers at positions 3 and 4 of the piperidine ring, this compound can exist as a pair of diastereomers (cis and trans). The relative orientation of the hydroxyl and methyl groups will influence the chemical shifts and coupling constants in the NMR spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) - cis | Predicted Multiplicity - cis | Predicted Chemical Shift (δ, ppm) - trans | Predicted Multiplicity - trans |

| H-3 (CHOH) | ~3.6 - 3.8 | m | ~3.4 - 3.6 | m |

| Benzyl CH₂ | ~3.5 | s | ~3.5 | s |

| Phenyl-H | ~7.2 - 7.4 | m | ~7.2 - 7.4 | m |

| Piperidine-H (axial) | ~1.5 - 2.2 | m | ~1.5 - 2.2 | m |

| Piperidine-H (equatorial) | ~2.5 - 3.0 | m | ~2.5 - 3.0 | m |

| H-4 (CHCH₃) | ~1.8 - 2.0 | m | ~1.6 - 1.8 | m |

| Methyl-H (CH₃) | ~0.9 - 1.1 | d | ~0.8 - 1.0 | d |

| OH | Broad | s | Broad | s |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) - cis | Predicted Chemical Shift (δ, ppm) - trans |

| C-3 (CHOH) | ~70 - 74 | ~68 - 72 |

| Benzyl CH₂ | ~63 | ~63 |

| Phenyl C (quaternary) | ~138 | ~138 |

| Phenyl CH | ~127 - 129 | ~127 - 129 |

| Piperidine C-2, C-6 | ~55 - 60 | ~55 - 60 |

| Piperidine C-5 | ~30 - 35 | ~30 - 35 |

| C-4 (CHCH₃) | ~35 - 40 | ~33 - 38 |

| Methyl C (CH₃) | ~15 - 20 | ~14 - 19 |

Mass Spectrometry Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns that can confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion | Interpretation |

| 205 | [M]⁺ | Molecular Ion |

| 204 | [M-H]⁺ | Loss of a hydrogen atom |

| 187 | [M-H₂O]⁺ | Loss of a water molecule from the alcohol |

| 114 | [M-C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (characteristic for benzyl groups) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Workflows and Data Analysis

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

General Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz. A 90° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

General Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation:

-

Prepare a dilute solution of the purified sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

This guide provides a foundational understanding of the synthesis and detailed spectral analysis of this compound. The predicted data and outlined protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug discovery for the unambiguous identification and characterization of this and structurally related compounds.

An In-depth Technical Guide on the Physical Characteristics of 1-Benzyl-4-methylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Benzyl-4-methylpiperidin-3-ol. Due to the limited availability of experimentally determined data, this guide combines computed properties with detailed, generalized experimental protocols that can be applied for the empirical determination of its physical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

This compound is a substituted piperidine derivative. The piperidine scaffold is a significant structural motif in a vast array of pharmaceuticals and biologically active compounds. A thorough understanding of the physicochemical properties of such molecules is fundamental for their development as therapeutic agents.

The molecular structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key computed physical properties of this compound. It is important to note that these values are predicted and should be confirmed by experimental analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | PubChem |

| Molecular Weight | 205.30 g/mol | PubChem |

| Exact Mass | 205.146664230 Da | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 23.5 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 189 | PubChem |

Note: To date, experimentally determined values for properties such as melting point, boiling point, and solubility in various solvents have not been extensively reported in the scientific literature. The following sections provide standardized protocols for the experimental determination of these crucial parameters.

Experimental Protocols for Physical Characterization

The following are detailed methodologies for the determination of key physical characteristics of this compound. These protocols are based on standard laboratory practices for the characterization of organic compounds.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small sample of this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube, which is then sealed at one end.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point is a key physical constant for liquid compounds.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Solubility Analysis

Determining the solubility of a compound in various solvents is crucial for its formulation and delivery.

References

An In-Depth Technical Guide to the Stereoisomers of 1-Benzyl-4-methylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-Benzyl-4-methylpiperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the presence of two chiral centers at positions 3 and 4 of the piperidine ring, this compound exists as two pairs of enantiomers: (3R,4R) and (3S,4S) which constitute the trans diastereomer, and (3R,4S) and (3S,4R) which form the cis diastereomer. This guide details the synthesis, separation, and characterization of these stereoisomers, supported by experimental protocols and data presented for clarity and comparison.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while general data is available, specific experimentally determined properties for the individual stereoisomers are not widely reported in the literature. The data presented here is a combination of information from chemical databases and predicted values.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 384338-20-9 | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of Stereoisomers

The synthesis of the stereoisomers of this compound typically proceeds through the reduction of the corresponding ketone, 1-Benzyl-4-methylpiperidin-3-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to varying ratios of the cis and trans diastereomers.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize a mixture of cis- and trans-1-Benzyl-4-methylpiperidin-3-ol.

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1-Benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., methanol for NaBH₄ reduction, or THF for LiAlH₄ reduction) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the reducing agent (e.g., NaBH₄ portion-wise, or a solution of LiAlH₄ in THF dropwise).

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water, followed by an acidic workup for LiAlH₄ (e.g., sequential addition of water, 15% NaOH solution, and water) or by adding a saturated NaHCO₃ solution for NaBH₄.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of cis and trans diastereomers.

Expected Outcome: The reduction of the ketone will yield a mixture of the cis and trans diastereomers of this compound. The ratio of the diastereomers will depend on the steric hindrance of the reducing agent and the substrate. Bulky reducing agents tend to favor the formation of the trans isomer via equatorial attack, while smaller reducing agents may lead to a higher proportion of the cis isomer via axial attack.

Caption: Synthetic pathway to the stereoisomeric mixture.

Separation of Stereoisomers

The separation of the cis and trans diastereomers can be achieved using standard chromatographic techniques. Subsequent resolution of the enantiomers of each diastereomer requires chiral separation methods.

Experimental Protocol: Diastereomer Separation by Column Chromatography

Objective: To separate the cis and trans diastereomers of this compound.

Materials:

-

Crude mixture of cis and trans diastereomers

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude mixture in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure cis isomer and the pure trans isomer separately.

-

Evaporate the solvent from the combined fractions to obtain the isolated diastereomers.

Experimental Protocol: Enantiomeric Resolution by Chiral HPLC

Objective: To resolve the enantiomers of the separated cis or trans diastereomer.

Materials:

-

Isolated cis or trans diastereomer

-

Chiral High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC)

-

Mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine)

Procedure:

-

Dissolve a small amount of the purified diastereomer in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Run the separation under isocratic conditions.

-

Detect the eluting enantiomers using a UV detector.

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

-

For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

Caption: Workflow for diastereomer separation and enantiomeric resolution.

Spectroscopic Characterization

Table of Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) - trans | Predicted Chemical Shift (ppm) - cis |

| H-2 | 2.0-2.2, 2.8-3.0 | 2.1-2.3, 2.7-2.9 |

| H-3 | 3.4-3.6 | 3.7-3.9 |

| H-4 | 1.5-1.7 | 1.8-2.0 |

| H-5 | 1.4-1.6, 1.8-2.0 | 1.5-1.7, 1.9-2.1 |

| H-6 | 2.0-2.2, 2.8-3.0 | 2.1-2.3, 2.7-2.9 |

| CH₃ | 0.8-1.0 (d) | 0.9-1.1 (d) |

| CH₂-Ph | 3.4-3.6 (s) | 3.4-3.6 (s) |

| Ar-H | 7.2-7.4 (m) | 7.2-7.4 (m) |

| OH | Variable | Variable |

Table of Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 55-58 |

| C-3 | 70-75 |

| C-4 | 35-40 |

| C-5 | 30-35 |

| C-6 | 55-58 |

| CH₃ | 15-20 |

| CH₂-Ph | 60-65 |

| Ar-C | 127-130 (CH), 138-140 (Cq) |

Biological Activity and Signaling Pathways

Substituted piperidine moieties are prevalent in a wide range of biologically active compounds and approved drugs, exhibiting activities such as analgesic, antipsychotic, and antihistaminic effects. However, specific pharmacological data and the signaling pathways associated with the individual stereoisomers of this compound have not been reported in the public domain. The stereochemistry of piperidine derivatives is known to be crucial for their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles and potencies. Further research is required to elucidate the specific biological targets and mechanisms of action for these compounds.

Caption: Hypothetical interaction of stereoisomers with a biological target.

Conclusion

The stereoisomers of this compound represent valuable chiral building blocks for the synthesis of more complex molecules in drug discovery. While detailed experimental data for these specific isomers is sparse in the current literature, this guide provides a framework for their synthesis, separation, and characterization based on established principles of organic chemistry and analogy to similar structures. The clear differentiation in the spatial arrangement of the hydroxyl and methyl groups in the cis and trans diastereomers is expected to confer distinct physicochemical and pharmacological properties, underscoring the importance of stereoselective synthesis and separation in the development of new chemical entities. Further investigation is warranted to fully characterize these isomers and explore their potential biological activities.

References

The Pivotal Role of 1-Benzyl-4-methylpiperidin-3-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, valued for its three-dimensional conformation and its ability to engage in crucial cation-π interactions with biological targets. Within this important class of molecules, 1-Benzyl-4-methylpiperidin-3-ol has emerged as a critical chiral building block, most notably in the synthesis of targeted therapies. This technical guide provides an in-depth analysis of the synthesis, application, and mechanism of action of compounds derived from this versatile intermediate, with a primary focus on its role in the development of Janus kinase (JAK) inhibitors. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Benzylpiperidine Moiety

The benzylpiperidine motif is a recurring structural feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from its unique combination of structural flexibility and the capacity to be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties. Medicinal chemists frequently utilize this scaffold to optimize efficacy, selectivity, and pharmacokinetic profiles of drug candidates targeting a wide array of receptors and enzymes.

Core Application: A Chiral Intermediate for Janus Kinase (JAK) Inhibitors

The most prominent role of this compound in contemporary medicinal chemistry is as a key chiral intermediate in the asymmetric synthesis of Tofacitinib. Tofacitinib is a potent inhibitor of the Janus kinase family of enzymes and is approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and ulcerative colitis. The specific stereochemistry of the 3-amino-4-methylpiperidine core of Tofacitinib is crucial for its potent and selective inhibition of JAKs. The (3R,4R) stereoisomer of this compound serves as a critical precursor to establish this required chirality.

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a wide variety of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[2][]

Tofacitinib: Mechanism of Action and Quantitative Data

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of Janus kinases.[4] By occupying this site, it prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of inflammatory cytokines and a modulation of the immune response. Tofacitinib exhibits inhibitory activity against several JAK isoforms.

| Compound | Target | IC₅₀ (nM) |

| Tofacitinib | JAK1 | 1.7 - 3.7 |

| JAK2 | 1.8 - 4.1 | |

| JAK3 | 0.75 - 1.6 | |

| Tyk2 | 16 - 34 | |

| Data compiled from literature reports.[4] |

Experimental Protocols

Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-ol

The asymmetric synthesis of this key intermediate is crucial for producing the desired enantiomer of Tofacitinib. One reported method involves several key steps starting from simpler precursors.

Detailed Methodology (Illustrative):

-

γ-Lactone Formation: 4-methyl-picoline is subjected to a series of reactions to form a chiral γ-lactone intermediate. This step establishes the initial stereocenter.

-

Ring Expansion and Diamide Formation: The γ-lactone is treated with a strong base, such as lithium diisopropylamide (LDA), to induce ring expansion and subsequent formation of a diamide.

-

Reduction: The resulting diamide intermediate is then reduced, for example with lithium aluminum hydride (LiAlH₄), to yield (3R,4R)-1-benzyl-4-methylpiperidin-3-ol.

Conversion to Tofacitinib

The synthesized (3R,4R)-1-benzyl-4-methylpiperidin-3-ol is then converted to the corresponding amine, which is subsequently coupled with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.

General Steps:

-

Hydroxyl to Amine Conversion: The hydroxyl group of the piperidinol is converted to an amino group, often via a mesylate or tosylate intermediate followed by substitution with the desired amine.

-

Coupling Reaction: The resulting (3R,4R)-N-benzyl-N,4-dimethylpiperidin-3-amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

-

Debenzylation: The benzyl protecting group is removed, typically through catalytic hydrogenation.

-

Final Acylation: The secondary amine on the piperidine ring is acylated with a cyanoacetyl group to yield the final Tofacitinib molecule.

Broader Context and Future Perspectives

While the primary documented role of this compound is as an intermediate for Tofacitinib, the broader N-benzylpiperidine scaffold continues to be explored for a variety of therapeutic targets. Derivatives have shown activity as acetylcholinesterase inhibitors, monoacylglycerol lipase (MAGL) inhibitors, and ligands for opioid and sigma receptors. The inherent structural features of the this compound core, including its chirality and functional handles, make it an attractive starting point for the design of new chemical entities targeting other enzymes and receptors. Future research may uncover novel biological activities of derivatives of this specific scaffold, expanding its utility beyond its current application in JAK inhibitor synthesis.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its pivotal role in the asymmetric synthesis of Tofacitinib highlights the necessity of precise stereochemical control for achieving potent and selective drug action. This technical guide has provided a detailed overview of its synthesis, its application in the development of a key JAK inhibitor, and the underlying biological rationale. As the demand for targeted therapies continues to grow, the strategic use of such well-defined chiral intermediates will remain a cornerstone of successful drug development programs.

References

- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-methylpiperidin-3-ol

An in-depth technical guide on the discovery and history of 1-Benzyl-4-methylpiperidin-3-ol synthesis.

This document provides a comprehensive overview of the synthetic methodologies for this compound, a substituted piperidine derivative of interest in pharmaceutical research. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look into its synthetic history, key experimental protocols, and comparative data.

Introduction and Historical Context

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. The synthesis of specific derivatives like this compound is often driven by their potential as intermediates in the creation of more complex active pharmaceutical ingredients (APIs). For instance, the closely related precursor, 1-benzyl-4-methylpiperidin-3-one, is a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[2]

The historical synthesis of piperidine derivatives has evolved from classical methods, such as the catalytic hydrogenation of pyridine precursors, to more sophisticated strategies involving cyclization, cycloaddition, and multicomponent reactions.[1][3][4] Early methods often required harsh conditions, such as high pressure and temperature for the hydrogenation of pyridine rings.[5]

The synthesis of this compound is intrinsically linked to the preparation of its ketone precursor, N-benzyl-4-methyl-3-piperidone. A documented approach involves a multi-step synthesis starting from 3-hydroxy-4-methylpyridine.[6] This route, detailed in the following sections, represents a common and practical strategy for accessing this class of compounds.

Primary Synthetic Pathway

The most prominently documented synthesis of this compound proceeds via a three-step sequence starting from 3-hydroxy-4-methylpyridine. This pathway involves:

-

N-benzylation of the pyridine ring.

-

Reduction of the resulting pyridinium salt to a tetrahydropyridine or piperidine derivative.

-

Oxidation to the key intermediate, 1-benzyl-4-methylpiperidin-3-one.

-

Finally, reduction of the ketone to the target alcohol, this compound.

A variation reported in the literature achieves the N-benzylated piperidine alcohol directly from the pyridinium salt, which is then oxidized to the ketone.[6] The final step is the reduction of this ketone.

Below is a logical diagram illustrating this synthetic workflow.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific and patent literature for the synthesis of the precursor ketone and its subsequent reduction.[6]

Step 1: Synthesis of N-Benzyl-3-hydroxy-4-methylpyridinium Chloride

-

Reactants: 3-hydroxy-4-methylpyridine (6.0g, 0.055 mol), Benzyl chloride (8.5g, 0.067 mol).

-

Solvent: Acetonitrile (90 ml total).

-

Procedure: To a solution of 3-hydroxy-4-methylpyridine in 80 ml of acetonitrile, a solution of benzyl chloride in 10 ml of acetonitrile is added dropwise at room temperature. The mixture is stirred for 15 minutes and then heated to reflux overnight. Progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and 4/5 of the acetonitrile is removed under reduced pressure. Ethyl acetate (100 ml) is added to the residue and stirred overnight, causing a solid to precipitate. The solid is filtered and dried to yield the product.

-

Yield: 12.3g (94.91%).[6]

Step 2: Synthesis of N-Benzyl-3-hydroxy-4-methylpiperidine

-

This step involves the reduction of the pyridinium salt from Step 1. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alkaline aqueous solution. The mixture is typically heated to reflux.

Step 3: Synthesis of 1-Benzyl-4-methylpiperidin-3-one (Oxidation)

-

Reactants: N-benzyl-3-hydroxy-4-methylpiperidine (6.38g, 31.07 mmol), Chromium trioxide (CrO₃) (4.66g, 46.59 mmol).

-

Solvent/Reagents: Acetone (60 ml), Acetic acid (16 ml), Water (11 ml), Concentrated sulfuric acid (16 ml).

-

Procedure: The piperidine alcohol is dissolved in acetone. A solution of CrO₃ in a mixture of water and acetic acid is added dropwise. The mixture is stirred, and then concentrated sulfuric acid is added dropwise while cooling in an ice-water bath to keep the temperature below 10°C. The reaction is stirred for 1 hour under cooling and then for another hour at room temperature. The reaction is quenched with an aqueous solution of trisodium citrate. The pH is adjusted to 6.9-7.1 with a 20% sodium hydroxide solution, keeping the temperature below 20°C.[6]

Step 4: Synthesis of this compound (Final Reduction)

-

Reactants: 1-Benzyl-4-methylpiperidin-3-one.

-

Reducing Agent: Sodium borohydride (NaBH₄).

-

Procedure: The precursor ketone is dissolved in a suitable alcoholic solvent such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5°C). After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted using an appropriate organic solvent.

The workflow for the crucial oxidation and final reduction steps can be visualized as follows:

Quantitative Data Summary

The efficiency of a synthetic route is best understood through its quantitative data. The table below summarizes key parameters for the synthesis of the precursor N-benzyl-3-hydroxy-4-methylpyridinium chloride, as this is a well-documented initial step.[6] Data for subsequent steps can vary based on the specific reducing and oxidizing agents used.

| Step | Reactants | Solvent | Reaction Time | Temperature | Yield | Reference |

| 1. N-Benzylation | 3-Hydroxy-4-methylpyridine, Benzyl chloride | Acetonitrile | Overnight | Reflux | 94.91% | [6] |

| 2. Oxidation | N-Benzyl-3-hydroxy-4-methylpiperidine, CrO₃ | Acetone/Acid | ~2 hours | 0°C to Room Temp | - | [6] |

| 3. Reduction | 1-Benzyl-4-methylpiperidin-3-one, NaBH₄ | Methanol | - | 0°C to Room Temp | - | - |

Note: Yields for steps 2 and 3 are not explicitly stated in the cited source but are part of the described synthetic sequence.

Conclusion

The synthesis of this compound is a multi-step process that relies on established organic chemistry transformations. The primary route involves the N-benzylation of 3-hydroxy-4-methylpyridine, followed by reduction, oxidation to a ketone intermediate, and a final reduction to the desired alcohol. This pathway provides a reliable method for obtaining the target compound, which serves as a valuable building block in the broader context of pharmaceutical synthesis. Future research may focus on developing more direct, stereoselective, or greener synthetic routes to this and related piperidine structures.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

The Cornerstone of a JAK Inhibitor: A Technical Guide to 1-Benzyl-4-methylpiperidin-3-ol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1-benzyl-4-methylpiperidin-3-ol as a pivotal building block in the synthesis of modern pharmaceuticals. This versatile piperidine derivative is a key intermediate in the production of Tofacitinib, a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] This guide will delve into the synthetic pathways originating from this core structure, present detailed experimental protocols, and provide a comprehensive overview of the pharmacological context of its principal downstream product, Tofacitinib.

The Strategic Importance of this compound

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric groups. This compound, with its defined stereochemistry and functional groups, offers a strategic starting point for the construction of complex molecules. The benzyl group provides a stable protecting group for the piperidine nitrogen that can be removed under specific conditions, while the hydroxyl and methyl groups on the piperidine ring are essential for the chirality and ultimate biological activity of the final pharmaceutical product.

Its primary application lies in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a crucial precursor to Tofacitinib.[3][4] The stereochemistry of this compound is paramount, as the efficacy of Tofacitinib is dependent on the specific (3R,4R) configuration of the final molecule.

Synthesis and Transformation of the Core Building Block

The synthesis of Tofacitinib from this compound involves a multi-step process that leverages the reactivity of the hydroxyl group and the stereochemical control offered by the piperidine ring. The general synthetic workflow is outlined below.

Caption: Synthetic workflow from 1-benzyl-4-methylpiperidin-3-one to Tofacitinib.

Quantitative Data on Synthesis

The efficiency of each synthetic step is critical for the overall yield and purity of the final active pharmaceutical ingredient (API). The following table summarizes key quantitative data for the synthesis of Tofacitinib intermediates.

| Step | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| 1 | 1-Benzyl-3-methylpiperidin-4-one | 1-benzylpiperidin-4-one, NaH, methyl iodide | 47 | Not specified | [5] |

| 2 | (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine | 1-benzyl-3-methylamino-4-methyl-pyridinium bromide, Sodium borohydride | 70 | >99 (HPLC) | [3] |

| 3 | Tofacitinib | N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, ethyl cyanoacetate | ~57 (overall from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) | 99.4 | [6] |

| 4 | 1-Benzyl-4-methylpiperidin-3-one | - | - | ≥98.0 | [2] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of Tofacitinib, based on published literature.

Synthesis of 1-Benzyl-3-methylpiperidin-4-one

This protocol describes the methylation of 1-benzylpiperidin-4-one.

-

Materials: 1-benzylpiperidin-4-one (60 g, 0.3 mol), Sodium hydride (NaH, 60% in mineral oil, 15 g, 0.38 mol), Methyl iodide (67 g, 0.47 mol), Tetrahydrofuran (THF, 700 mL).

-

Procedure:

-

A suspension of NaH in THF (600 mL) is cooled to 0 °C.

-

A solution of 1-benzylpiperidin-4-one in THF (100 mL) is added dropwise to the suspension.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide is added, and the reaction mixture is heated to 60 °C and stirred overnight.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to yield 1-benzyl-3-methylpiperidin-4-one as a yellow oil (30 g, 47% yield).[5]

-

Synthesis of (3R,4R)-1-benzyl-4-methyl-3-(methylamino)piperidine

This protocol outlines the reduction of the corresponding pyridinium salt.

-

Materials: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol), Sodium borohydride (3.87 g, 102.3 mmol), Ethanol (100 g), 2M HCl solution, Dichloromethane.

-

Procedure:

-

1-benzyl-3-methylamino-4-methyl-pyridinium bromide is dissolved in ethanol in a 250 ml reaction flask and stirred at a temperature below 30°C.

-

Sodium borohydride is added slowly.

-

The reaction is stirred for 16 hours, with completion monitored by HPLC.

-

2M HCl solution is added dropwise until no further gas evolution is observed.

-

The reaction solution is concentrated to one-third of its original volume under reduced pressure.

-

The product is extracted twice with dichloromethane.

-

The combined organic phases are concentrated under reduced pressure.

-

The crude product is further purified by precipitation from ethanol with 2M hydrochloric acid in ethanol to yield the final white solid product (6.9 g, 70% yield).[3]

-

Pharmacological Context: Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib functions by inhibiting Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors.[1][7] This inhibition disrupts the JAK-STAT signaling pathway, which plays a central role in the inflammatory processes characteristic of autoimmune diseases.

Caption: Tofacitinib's mechanism of action via inhibition of the JAK-STAT signaling pathway.

Upon binding of a cytokine to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of genes involved in inflammation and immune responses.[7] Tofacitinib competitively inhibits the ATP-binding site of JAKs, primarily JAK1 and JAK3, thereby preventing the phosphorylation and activation of STATs and downregulating the inflammatory cascade.[1][7]

Pharmacological Data for Tofacitinib

The following table presents key pharmacological data for Tofacitinib.

| Parameter | Value | Description | Reference |

| Mechanism of Action | Janus Kinase (JAK) Inhibitor | Inhibits JAK1 and JAK3, interfering with the JAK-STAT signaling pathway. | [1] |

| IC50 (JAK1/JAK3) | 56 nM | In vitro half maximal inhibitory concentration for the JAK1/JAK3 combination. | [7] |

| IC50 (JAK1/JAK2) | 406 nM | In vitro half maximal inhibitory concentration for the JAK1/JAK2 combination. | [7] |

| IC50 (JAK2/JAK2) | 1377 nM | In vitro half maximal inhibitory concentration for the JAK2/JAK2 combination. | [7] |

| Bioavailability | 74% | Oral bioavailability in humans. | [8] |

| Half-life | ~3 hours | Elimination half-life in humans. | [8] |

Conclusion

This compound is a cornerstone building block in the synthesis of Tofacitinib, a significant therapeutic agent for a range of autoimmune disorders. Its well-defined structure and stereochemistry are crucial for the efficacy of the final drug product. The synthetic routes, while multi-stepped, are well-established and optimized for yield and purity. Understanding the chemistry of this key intermediate and its role in the broader context of the drug's mechanism of action provides valuable insights for researchers and professionals in the field of drug development and medicinal chemistry. The continued exploration of derivatives of this piperidine scaffold holds promise for the discovery of new and improved therapeutic agents.idine scaffold holds promise for the discovery of new and improved therapeutic agents.

References

- 1. Tofacitinib - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 4. research.unl.pt [research.unl.pt]

- 5. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Tofacitinib [cjph.com.cn]

- 7. pfizermedical.com [pfizermedical.com]

- 8. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl-4-methylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-4-methylpiperidin-3-ol, with a specific focus on its solubility and stability. As a substituted piperidine derivative, understanding these parameters is critical for its potential applications in medicinal chemistry and drug development, influencing formulation, bioavailability, and shelf-life. This document outlines detailed experimental protocols for determining solubility and stability, presents illustrative data in structured tables, and visualizes key experimental workflows.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₉NO.[1] Its structure, featuring a piperidine ring, a benzyl group, a methyl substituent, and a hydroxyl group, suggests a molecule with a basic nitrogen atom and moderate lipophilicity. These structural features are key determinants of its solubility and stability profile. The presence of the basic piperidine nitrogen implies that the compound's aqueous solubility will be pH-dependent, with higher solubility expected in acidic conditions due to salt formation. The benzyl and methyl groups contribute to its nonpolar character, likely favoring solubility in organic solvents.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability. For this compound, solubility is expected to be influenced by pH, temperature, and the solvent system.

2.1. Predicted Solubility Characteristics

Based on its chemical structure, the following solubility characteristics can be anticipated:

-

pH-Dependent Aqueous Solubility: The piperidine nitrogen is basic, with an expected pKa in the range of 8-10. Therefore, the compound is expected to be more soluble in acidic solutions where the nitrogen is protonated, forming a more soluble salt.

-

Organic Solvent Solubility: The presence of the benzyl and methyl groups suggests good solubility in a range of organic solvents, particularly those with moderate to low polarity. Solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound.[2] Its solubility is expected to be lower in non-polar solvents like hexanes.

-

Water Solubility: The free base is anticipated to have limited aqueous solubility due to the hydrophobic benzyl and methyl groups.

2.2. Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following are recommended methods for determining both thermodynamic and kinetic solubility.

2.2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3]

Protocol:

-

Preparation: Add an excess amount of solid this compound to vials containing various solvents (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and organic solvents.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3][4]

-

Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.[3][4]

-

Quantification: Dilute the filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

2.2.2. Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to provide a rapid assessment of solubility from a DMSO stock solution.[3]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.[3]

2.3. Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound based on the expected properties of similar piperidine derivatives. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| Purified Water | 25 | 0.1 - 1.0 | Slightly Soluble |

| 0.1 N HCl (pH 1.2) | 37 | > 50 | Freely Soluble |

| Phosphate Buffer (pH 6.8) | 37 | 1.0 - 10 | Sparingly Soluble |

| Ethanol (96%) | 25 | 30 - 100 | Soluble |

| Methanol | 25 | > 100 | Very Soluble |

| Dichloromethane | 25 | 10 - 30 | Soluble |

| Acetone | 25 | 10 - 30 | Soluble |

2.4. Workflow for Solubility Determination

Caption: Thermodynamic Solubility Workflow.

Stability Profile

The chemical stability of a compound is crucial for ensuring its safety and efficacy throughout its shelf life. For this compound, potential degradation pathways could include oxidation of the alcohol or the tertiary amine, and reactions involving the benzyl group. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[3][5]

3.1. Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under various conditions to predict its long-term stability and identify potential degradation products.

3.2. Experimental Protocol for Forced Degradation

A stability-indicating HPLC method is required to separate the intact drug from any degradation products.[3]

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stressor solutions.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl, incubate at an elevated temperature (e.g., 60°C) for a defined period.[3]

-

Basic Hydrolysis: 0.1 N NaOH, incubate at an elevated temperature (e.g., 60°C) for a defined period.[3]

-

Thermal Degradation: Store a solution in purified water in a temperature-controlled oven.[3]

-

Photolytic Degradation: Expose a solution in purified water to light according to ICH Q1B guidelines.[3]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining intact compound and identify any degradation products.

3.3. Illustrative Stability Data